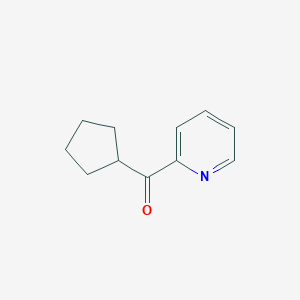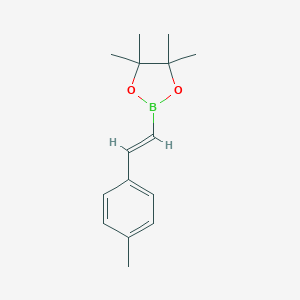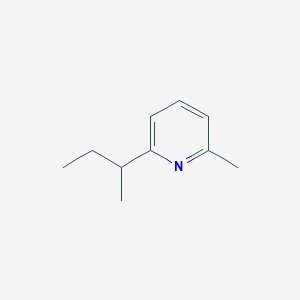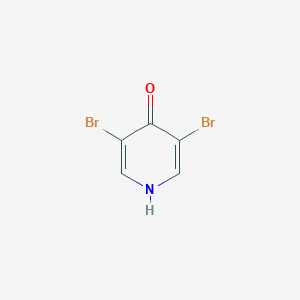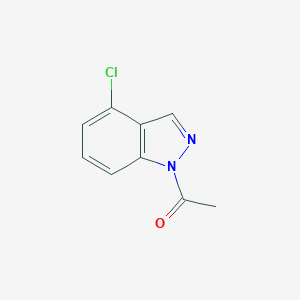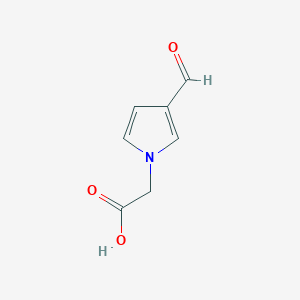
(3-Formyl-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formyl-1H-pyrrol-1-yl)acetic acid, commonly known as FPA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPA is a pyrrole derivative that contains both a carboxylic acid and an aldehyde functional group, making it an attractive scaffold for drug design.
作用機序
The mechanism of action of FPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
生化学的および生理学的効果
FPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. FPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using FPA in lab experiments is its relatively simple synthesis method. However, FPA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FPA has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several future directions for research involving FPA. One area of interest is its potential use in combination with other drugs for cancer treatment. FPA may also have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and arthritis. Further studies are needed to fully understand the mechanism of action of FPA and its potential therapeutic applications.
合成法
FPA can be synthesized through several methods, including the reaction of pyrrole with glyoxylic acid, the reaction of pyrrole with formaldehyde and formic acid, and the reaction of pyrrole with ethyl glyoxylate. The most commonly used method involves the reaction of pyrrole with glyoxylic acid in the presence of a catalyst such as hydrochloric acid.
科学的研究の応用
FPA has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. FPA has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
特性
CAS番号 |
143226-04-4 |
|---|---|
製品名 |
(3-Formyl-1H-pyrrol-1-yl)acetic acid |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
InChIキー |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
正規SMILES |
C1=CN(C=C1C=O)CC(=O)O |
同義語 |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



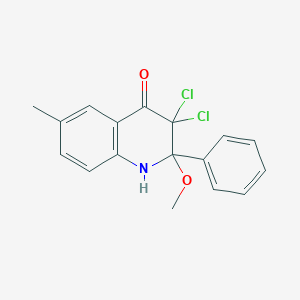
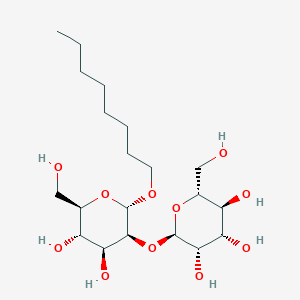
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
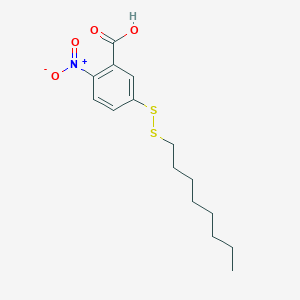
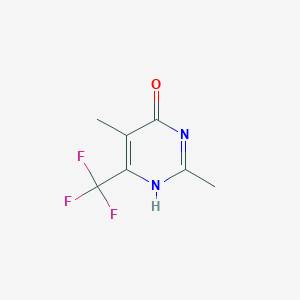
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
